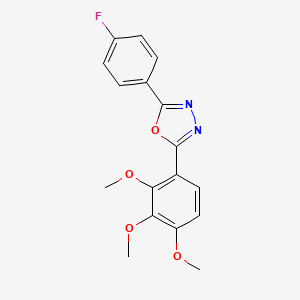
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTOH and has a molecular weight of 355.39 g/mol. The structure of FTOH comprises of a 1,3,4-oxadiazole ring attached to a phenyl ring with a fluorine atom and a trimethoxyphenyl group.
Mecanismo De Acción
The exact mechanism of action of FTOH is not fully understood. However, studies suggest that FTOH may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, FTOH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
FTOH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FTOH inhibits the growth of cancer cells and exhibits antibacterial and antifungal activity. FTOH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, FTOH has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FTOH in lab experiments is its high purity and yield. FTOH can be easily synthesized using simple methods and can be purified using standard techniques. Another advantage is its versatility in various applications, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using FTOH is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for the research of FTOH. In medicinal chemistry, further studies are needed to investigate the potential anticancer and antibacterial properties of FTOH. In material science, FTOH can be used as a building block for the synthesis of novel polymers with unique properties. In organic electronics, FTOH can be used as a dopant to improve the performance of organic electronic devices. Overall, FTOH has great potential for various applications and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
FTOH can be synthesized by various methods, including the reaction of 4-fluoroaniline with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorophenylhydrazine with 2,3,4-trimethoxybenzoyl isothiocyanate in the presence of a base. Both methods yield FTOH with high purity and yield.
Aplicaciones Científicas De Investigación
FTOH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, FTOH has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FTOH has also been studied for its antibacterial and antifungal properties. In material science, FTOH has been used as a building block for the synthesis of novel polymers and as a dopant in organic electronics.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-12(14(22-2)15(13)23-3)17-20-19-16(24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYPDXCLRVNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
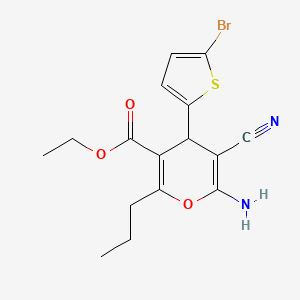
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
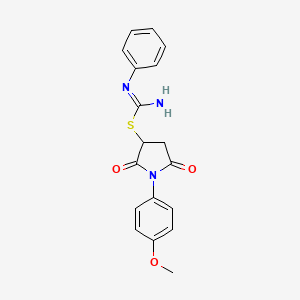
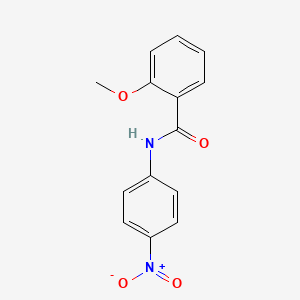
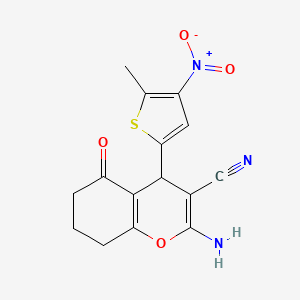

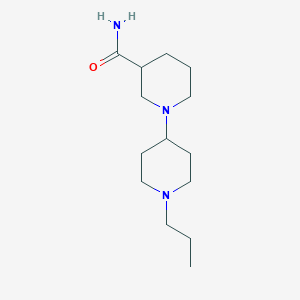
acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)